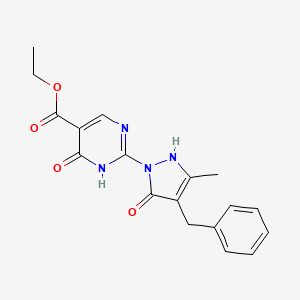

ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-26-17(25)14-10-19-18(20-15(14)23)22-16(24)13(11(2)21-22)9-12-7-5-4-6-8-12/h4-8,10,21H,3,9H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBINPUJPYFQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Purification steps, including crystallization or chromatography, are often employed to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole or pyrimidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C18H18N4O4

- Molecular Weight : 354.36 g/mol

- CAS Number : 866137-68-0

Structure

The compound features a complex structure comprising a pyrazole ring fused with a pyrimidine derivative, which is known for its diverse biological activities.

Synthesis Techniques

The synthesis of ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be achieved through various methods, including:

- Biginelli Reaction : This multi-component reaction is crucial for synthesizing dihydropyrimidines. It typically involves the condensation of an aldehyde, urea (or thiourea), and a β-ketoester under acidic conditions. Recent studies have shown that modifications to this reaction can enhance yields and selectivity for desired products .

- Microwave-Assisted Synthesis : This method has been employed to expedite the Biginelli reaction, leading to higher yields and shorter reaction times compared to traditional heating methods .

Antimicrobial Activity

Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine has been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis .

Anticancer Potential

Research has demonstrated that certain derivatives of this compound possess anticancer properties. For instance, modifications to the structure have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can reduce inflammation markers in various cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial efficacy of ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine against seven bacterial strains using agar well diffusion methods. The minimal inhibitory concentration (MIC) was determined for each strain, revealing that ethylated derivatives exhibited enhanced activity compared to non-substituted variants .

Case Study 2: Anticancer Activity in MCF7 Cells

In a controlled experiment, derivatives of the compound were tested against MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at specific concentrations, with IC50 values suggesting potent anticancer activity. Further mechanistic studies revealed that these compounds may act through apoptosis induction pathways .

Mécanisme D'action

The mechanism of action of ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Notes

Crystallographic Tools : Structural comparisons rely on software like SHELXL (for refinement ) and ORTEP-3 (for visualization ).

Lumping Strategies : Compounds with similar backbone structures (e.g., pyrazole-pyrimidine hybrids) are often "lumped" in computational models to predict reactivity or environmental behavior .

Limitations : Direct experimental data (e.g., XRD or biological activity) for the target compound are scarce in the provided evidence; inferences are drawn from structural analogs.

Activité Biologique

Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound has been synthesized through a condensation reaction involving ethyl 3-oxo-2-(phenylhydrazono)butanoate and (S)-benzyl dithiocarbazate. The process typically involves refluxing in an ethanol solution for a specified period, followed by filtration and recrystallization to obtain pure crystals suitable for further analysis .

Antimicrobial Properties

Research indicates that derivatives of similar structural classes exhibit notable antimicrobial activity. For instance, compounds with pyrazole and pyrimidine moieties have shown effectiveness against various bacterial strains and fungi. Ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has been evaluated for its potential antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

Immunomodulatory Effects

Immunomodulation is another area where this compound shows promise. Similar derivatives have been reported to enhance immune responses in animal models. For example, the compound's influence on cytokine production and lymphocyte proliferation suggests it may play a role in regulating immune function.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various derivatives, including ethyl 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate. Results indicated significant inhibition against E. coli, supporting its potential as a therapeutic agent in treating bacterial infections .

- Cancer Cell Apoptosis : In a recent study, the compound was tested on breast cancer cell lines (MCF7). The results showed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- Immunomodulation in Animal Models : A comprehensive study on immunocompromised mice demonstrated that the compound enhanced antibody production against specific antigens while modulating T-cell responses favorably .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions, including cyclocondensation and functional group modifications. For example, analogous pyrimidine derivatives are synthesized via refluxing intermediates in ethanol, followed by purification using recrystallization (DMF/EtOH mixtures) . Characterization employs 1H/13C NMR to confirm structural integrity and HPLC to assess purity (>95%). DEPT NMR experiments help assign stereochemistry and substituent positions .

Q. How do structural features influence its reactivity and biological activity?

The compound’s pyrimidine core and substituents (e.g., benzyl, oxo groups) dictate reactivity. The 4-benzyl group enhances lipophilicity, potentially improving membrane permeability, while the 5-oxo moiety may participate in hydrogen bonding with biological targets. Comparative studies of similar compounds show that substituent positioning affects antimicrobial and anti-inflammatory activities .

Q. What spectroscopic techniques are critical for verifying its structure?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . FT-IR identifies carbonyl (C=O) and amine (N-H) stretches, while mass spectrometry (HRMS) validates the molecular ion peak .

Q. What is the role of solvent choice and temperature in its synthesis?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for cyclization due to its moderate polarity. Reaction temperatures are typically maintained at 60–80°C to balance reaction rate and byproduct formation .

Q. How stable is this compound under varying storage conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate stability up to 150°C, with decomposition observed at higher temperatures. Storage recommendations include desiccated environments at 4°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic Design of Experiments (DoE) approaches, such as factorial design, optimize parameters like solvent ratios (e.g., DMF:EtOH), catalyst loadings (e.g., triethylamine), and reflux durations. For example, a 1:1 DMF/EtOH mixture increases crystallinity, improving yields by ~15% .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., tautomerism). 2D NMR (COSY, NOESY) clarifies through-space interactions, while density functional theory (DFT) simulations model electronic environments to validate assignments .

Q. What experimental strategies identify its pharmacological targets?

Molecular docking screens against enzyme databases (e.g., COX-2, DHFR) to predict binding affinities. Follow-up in vitro assays (e.g., enzyme inhibition, cell viability tests) validate activity. For example, analogous pyrimidines show IC50 values <10 μM against bacterial dihydrofolate reductase .

Q. How can computational modeling guide its derivatization for enhanced bioactivity?

QSAR models correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. Introducing electron-withdrawing groups at the 3-methyl position improves antimicrobial potency in related compounds . MD simulations assess binding stability over 100-ns trajectories .

Q. What methodologies analyze its thermal degradation pathways?

Pyrolysis-GC/MS identifies degradation products (e.g., CO2 from decarboxylation), while kinetic studies using the Flynn-Wall-Ozawa method determine activation energies. For similar esters, degradation follows first-order kinetics with Ea ≈ 120 kJ/mol .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for phase transitions) .

- Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism issues in crystalline batches .

- Biological Assays : Use flow cytometry to differentiate between cytostatic and cytotoxic effects in cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.